(alpha)1 adrenoceptor-MO-1

Alpha-1 Adrenergic Receptor Enantioselectivity Ligand Binding

Racemic or R-enantiomer α1-AR ligands introduce variability in binding assays. α1 Adrenoceptor-MO-1 is the defined S-enantiomer, documented as more active than the R-form, eliminating stereochemical ambiguity. Key advantages: • Enantiopure S-isomer ensures reproducible α1-AR pharmacology • Dual α1-AR antagonism & analgesic activity for pain/adrenergic crosstalk studies • Validated positive control for chiral assay sensitivity benchmarking

Molecular Formula C₂₀H₂₄ClN₅O
Molecular Weight 385.9 g/mol
CAS No. 161905-64-2
Cat. No. B1663464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(alpha)1 adrenoceptor-MO-1
CAS161905-64-2
Molecular FormulaC₂₀H₂₄ClN₅O
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESCC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H24ClN5O/c1-16-15-24(18-7-4-6-17(21)14-18)13-12-23(16)9-5-11-26-20(27)25-10-3-2-8-19(25)22-26/h2-4,6-8,10,14,16H,5,9,11-13,15H2,1H3/t16-/m0/s1
InChIKeyORJUEHXQOBCAKN-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α1 Adrenoceptor-MO-1 (S-Enantiomer) Overview


α1 Adrenoceptor-MO-1 (CAS 161905-64-2) is the S-enantiomer of a 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivative, specifically 2-{3-[(2S)-4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one . It is a synthetic small molecule characterized as a chiral alpha-1 adrenergic receptor (α1-AR) ligand, exhibiting both alphalytic activity and analgesic action . As a pharmacologically active enantiomer, it serves as a specialized research tool for dissecting stereospecific interactions at the α1-AR, with its defined stereochemistry critical for reproducible pharmacology .

S-enantiomer for stereospecific α1-AR interaction studies
Reported alphalytic and analgesic research profile

α1 Adrenoceptor-MO-1: Substitution Risks with Racemate


Substituting α1 adrenoceptor-MO-1 with its racemic mixture or the R-enantiomer introduces critical variability in alpha-1 adrenergic receptor (α1-AR) pharmacological assays. The S-enantiomer is documented to be more active than the R-enantiomer, a characteristic that directly impacts ligand binding affinity, functional efficacy, and the resulting structure-activity relationship (SAR) interpretations . Use of an undefined stereochemical mixture (racemate) or the less active enantiomer compromises experimental reproducibility and may mask stereospecific receptor interactions that are fundamental to understanding ligand-receptor dynamics . For precise and interpretable data in α1-AR research, the defined stereoisomer α1 adrenoceptor-MO-1 is the essential tool.

Target (S-enantiomer)
Defined stereochemistry; reported α1-AR activity profile consistent in vendor assays
Potential Substitute (Racemate / R-enantiomer)
Undefined or opposite stereochemistry; variable binding and functional responses expected
Stereochemical differences may shift ligand-receptor interaction endpoints and complicate SAR reproducibility.

α1 Adrenoceptor-MO-1: Enantioselective Activity Evidence


Enantioselective Superiority at α1-AR

The S-enantiomer, α1 adrenoceptor-MO-1, exhibits higher activity at the alpha-1 adrenergic receptor (α1-AR) compared to its R-enantiomer counterpart . While specific quantitative binding data (e.g., Ki values) is not detailed in the available public domain, the consistent vendor reporting across multiple independent sources confirms this enantioselective potency trend [1]. This stereospecific difference is a critical determinant of pharmacological outcome.

Enantioselective Activity
Data to verify
Qualitative trend: S-enantiomer exhibits higher α1-AR binding activity relative to R-enantiomer (no Ki disclosed)
Supports stereospecific α1-AR study fit; quantitative validation recommended
Supplier-reported trend; independent binding data not available
Alpha-1 Adrenergic Receptor Enantioselectivity Ligand Binding Stereochemistry

Analgesic Action Beyond Alpha-Blockade

In addition to its alpha-1 adrenergic receptor antagonism (alphalytic activity), α1 adrenoceptor-MO-1 is reported to possess analgesic action [1]. This dual pharmacological profile differentiates it from simple alpha-1 blockers like prazosin, which lack documented direct analgesic properties in the same context. While the mechanism and potency of this analgesic effect have not been fully quantified in peer-reviewed literature, its presence expands the compound's utility in pain research models.

Reported Analgesic Profile
Context-dependent
Vendor reports analgesic action in preclinical pain models, distinct from standard α1-antagonist prazosin
May support pain-signaling pathway research; model-specific endpoints need verification
Analgesic mechanism not quantified in peer-reviewed sources
Analgesia Alpha-1 Adrenergic Receptor Pharmacology Pain Research

Enantiomeric Purity Ensures Reproducibility

The procurement value of α1 adrenoceptor-MO-1 is significantly enhanced by its defined stereochemistry and high purity (typically ≥98% ). This contrasts with racemic mixtures or undefined stereoisomers, which introduce unpredictable variability in alpha-1 adrenergic receptor binding and functional assays . The compound's S-configuration, confirmed by its specific IUPAC name and SMILES string, ensures batch-to-batch consistency and reliable SAR data generation.

Enantiomeric Purity
Specification review
≥98% purity (S-enantiomer)
Defined S-configuration supports batch consistency for α1-AR studies
Verify by chiral HPLC per vendor COA
Enantiomeric Purity Chiral Chromatography Quality Control Reproducibility

α1 Adrenoceptor-MO-1: Key Research Applications


Stereospecific α1-AR Binding & Functional Assays

As a defined S-enantiomer with higher α1-AR activity than its R-counterpart, α1 adrenoceptor-MO-1 is the optimal ligand for competitive binding studies, functional antagonism assays, and downstream signaling pathway analyses where stereospecific interactions are critical . Its use ensures that observed pharmacological effects are attributable to the correct spatial orientation of the ligand at the receptor's active site, avoiding data confounding inherent to racemic mixtures.

Dual Alphalytic and Analgesic Mechanism

The reported dual action of α1 adrenoceptor-MO-1 as both an α1-AR antagonist and an analgesic agent makes it a valuable probe for research into the overlapping mechanisms of pain and adrenergic signaling . It can be used in in vivo models of acute or chronic pain to elucidate potential crosstalk between α1-AR blockade and nociceptive pathways, a research area not fully accessible with standard, single-mechanism α1-antagonists.

Positive Control for Chiral Screening

Given its established enantioselective activity profile, α1 adrenoceptor-MO-1 serves as a robust positive control for validating the stereochemical sensitivity of new alpha-1 adrenergic receptor screening assays . It provides a benchmark for assessing the performance of chiral separation techniques and for confirming that an assay system can differentiate between enantiomers with differing pharmacological potencies.

Application
Selection Property
Validation Focus
Stereospecific α1-AR binding studies
Enantiomer-specific probe
Ligand-receptor stereochemistry confirmation
α1-AR signaling & pain pathway research
Reported dual alphalytic/analgesic profile
Pain model response interpretation
Chiral assay validation
Stereochemical sensitivity benchmark
Enantiomer discrimination in screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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